molecular formula C15H12F2O3S B14140260 1-(2,2-Difluorovinyl)-4-tosyloxybenzene

1-(2,2-Difluorovinyl)-4-tosyloxybenzene

Cat. No.: B14140260
M. Wt: 310.3 g/mol
InChI Key: UKFMPIGZYXVUET-UHFFFAOYSA-N
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Description

1-(2,2-Difluorovinyl)-4-tosyloxybenzene is an organic compound characterized by the presence of a difluorovinyl group and a tosyloxy group attached to a benzene ring

Preparation Methods

One common method involves the reaction of 1-(2,2-difluorovinyl)-4-methoxybenzene with a tosylating agent such as p-toluenesulfonyl chloride in the presence of a base like pyridine . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,2-Difluorovinyl)-4-tosyloxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorovinyl)-4-tosyloxybenzene is primarily based on its ability to undergo various chemical transformations. The difluorovinyl group acts as an electrophile, making it susceptible to nucleophilic attack. The tosyloxy group, being a good leaving group, facilitates substitution reactions. These properties enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-(2,2-Difluorovinyl)-4-tosyloxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the difluorovinyl and tosyloxy groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C15H12F2O3S

Molecular Weight

310.3 g/mol

IUPAC Name

[4-(2,2-difluoroethenyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H12F2O3S/c1-11-2-8-14(9-3-11)21(18,19)20-13-6-4-12(5-7-13)10-15(16)17/h2-10H,1H3

InChI Key

UKFMPIGZYXVUET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(F)F

Origin of Product

United States

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